2,4-Difluoro-5-methylbenzaldehyde

Description

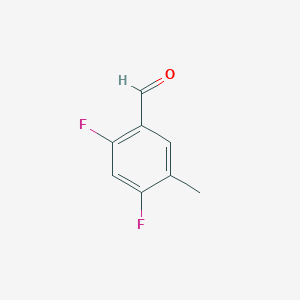

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSSOMVTHYLRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572909 | |

| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315204-36-5 | |

| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Introduction: A Versatile Fluorinated Building Block

An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzaldehyde (CAS: 315204-36-5) for Advanced Synthesis

This compound is a trifunctional aromatic compound featuring an aldehyde group, two fluorine atoms, and a methyl group. This specific arrangement of substituents on the benzene ring makes it a valuable and highly reactive intermediate in the synthesis of complex organic molecules. Its primary utility is found in the fields of medicinal chemistry and agrochemical research, where the incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance desirable pharmacokinetic and pharmacodynamic properties.

The presence of fluorine can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve bioavailability by modulating lipophilicity and pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key synthetic intermediate for researchers and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 315204-36-5 | [2] |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | [1] |

| Appearance | White to off-white solid or low melting solid | - |

| Monoisotopic Mass | 156.03867 Da | [2] |

| Predicted XLogP3 | 1.9 | [2] |

| Predicted Density | 1.241 g/cm³ | - |

Synthesis and Mechanistic Insights

While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, its preparation can be reliably achieved through established formylation methods starting from the commercially available precursor, 1,3-difluoro-4-methylbenzene. The Vilsmeier-Haack reaction is a particularly suitable method due to its mild conditions and high efficiency for formylating electron-rich aromatic systems.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible and efficient method for the synthesis of this compound. The rationale for this choice is the high reactivity of the Vilsmeier reagent with activated aromatic rings. The fluorine atoms and the methyl group on the starting material are ortho, para-directing, and the steric hindrance from the methyl group favors formylation at the C6 position, which is para to the methyl group and ortho to a fluorine atom, yielding the desired product.

Experimental Workflow:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring. This exothermic reaction forms the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

-

Aromatic Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add 1,3-difluoro-4-methylbenzene dropwise, maintaining a low temperature. After the addition is complete, the reaction mixture is gradually warmed to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Hydrolysis and Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice, followed by the addition of a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality and Mechanistic Pathway:

The Vilsmeier-Haack reaction proceeds through a well-understood mechanism. The initial step is the reaction between DMF and POCl₃ to form the highly electrophilic Vilsmeier reagent. The electron-rich aromatic ring of 1,3-difluoro-4-methylbenzene then acts as a nucleophile, attacking the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during workup to liberate the aldehyde.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde Proton (-CHO): ~10.2 ppm (triplet, due to coupling with two meta-fluorine atoms, J ≈ 2-3 Hz).- Aromatic Proton (H-6): ~7.8 ppm (doublet of doublets, J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 7-8 Hz).- Aromatic Proton (H-3): ~7.2 ppm (doublet of doublets, J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 7-8 Hz).- Methyl Protons (-CH₃): ~2.3 ppm (singlet or very fine multiplet due to long-range coupling). |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~188-190 ppm (multiplet due to C-F coupling).- Aromatic Carbons (C-F): ~160-165 ppm (large doublet, ¹J(C-F) ≈ 250-260 Hz).- Other Aromatic Carbons: ~115-140 ppm (various signals, some showing smaller C-F couplings).- Methyl Carbon (-CH₃): ~14-16 ppm. |

| ¹⁹F NMR | Two distinct signals expected in the typical aromatic fluorine region (~ -110 to -140 ppm), each showing coupling to the other fluorine and to nearby protons. |

| IR (Infrared) | - C=O Stretch (Aldehyde): ~1700-1710 cm⁻¹ (strong).- Aromatic C-H Stretch: ~3050-3100 cm⁻¹.- Aliphatic C-H Stretch: ~2920-2980 cm⁻¹.- Aromatic C=C Stretch: ~1600 cm⁻¹, ~1480 cm⁻¹.- C-F Stretch: ~1100-1250 cm⁻¹ (strong). |

| Mass Spec. | - Exact Mass: 156.03900.- Key Fragments: M-1 (loss of H), M-29 (loss of CHO). |

Applications in Drug Discovery and Development

The true value of this compound is demonstrated by its application as a key starting material in the synthesis of novel therapeutic agents. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.

Case Study: Synthesis of Nav1.7 Inhibitors for Pain Therapeutics

Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[3] Inhibitors of this channel have significant potential as novel analgesics. A patent from Pfizer describes the synthesis of sulfonamide derivatives as potent Nav1.7 inhibitors, using this compound as a key reactant.[3][4]

Experimental Protocol for Intermediate Synthesis:

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at the C-4 position is displaced by a phenoxide nucleophile. The aldehyde group is then carried through to the next steps of the synthesis.

-

Reactant Preparation: In a suitable solvent such as dimethyl sulfoxide (DMSO), this compound (1 equivalent) and 4-chloro-3-(trifluoromethyl)phenol (1 equivalent) are combined.

-

Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to deprotonate the phenol, generating the nucleophilic phenoxide in situ.

-

Reaction: The reaction is stirred at room temperature for an extended period (e.g., 36 hours) until the reaction is complete.[4]

-

Work-up and Purification: The reaction is diluted with ethyl acetate and washed with water to remove DMSO and inorganic salts. The organic layer is dried, concentrated, and the resulting residue is purified, for instance by reverse-phase column chromatography, to yield the desired diaryl ether product.[4]

This synthetic step is a critical maneuver, demonstrating how the fluorinated benzaldehyde core can be elaborated into more complex molecular architectures designed for specific biological targets.

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]

physicochemical properties of 2,4-Difluoro-5-methylbenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methylbenzaldehyde

Authored by a Senior Application Scientist

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in advanced chemical synthesis.[1] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical research, where the incorporation of fluorine atoms into organic molecules is a widely recognized strategy for enhancing metabolic stability, bioavailability, and binding affinity of active compounds.[1][2][3] The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzaldehyde scaffold creates a unique electronic and steric environment. This substitution pattern significantly influences the reactivity of the aldehyde functional group and the aromatic ring, making it a versatile intermediate for constructing complex molecular architectures.[4][5]

This technical guide provides a comprehensive overview of the core , offering both compiled data and field-proven experimental methodologies. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and research endeavors.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The fundamental identifiers and structural representation of this compound are summarized below.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 315204-36-5[1][4][6] |

| Molecular Formula | C₈H₆F₂O[1][4][6] |

| Molecular Weight | 156.13 g/mol [1][6] |

| InChI | InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3[1][7][8] |

| InChIKey | LYSSOMVTHYLRAM-UHFFFAOYSA-N[1][7][8] |

| SMILES | CC1=CC(=C(C=C1F)F)C=O[7] |

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group, two fluorine atoms, and a methyl group. The strategic placement of these substituents dictates its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state, solubility, and other core properties of a compound are critical determinants of its handling, reaction conditions, and formulation potential.

Summary of Properties

| Property | Value / Description | Source(s) |

| Physical Form | White, low-melting solid. May also be encountered as a liquid. | [4] |

| Melting Point | Near ambient temperature. Specific value not reported in literature. | [4] |

| Boiling Point | Not reported in literature. | |

| Solubility | Expected to have good solubility in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) and varying solubility in others. | [4] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [9] |

| XLogP3 (Predicted) | 2.08 | [9] |

Experimental Protocol: Melting Point Determination

Given its characterization as a "low melting solid," a precise melting point determination is essential for assessing purity. The protocol below describes a standard, self-validating method using a digital melting point apparatus.

Causality: The melting point range of a pure crystalline solid is narrow. Impurities depress and broaden this range, making this a fundamental technique for purity assessment.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Ramp (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquid (onset) and when it becomes completely liquid (clear point).

-

Refined Measurement: Prepare a new capillary tube. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the scouted onset temperature.

-

Slow Ramp: Once the pre-set temperature is reached, reduce the heating rate to 1-2 °C/min. This slow ramp rate is critical for thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 0.5 °C.

Caption: Workflow for accurate melting point determination.

Spectroscopic and Analytical Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific experimental spectra for this compound are not widely published, the expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the aldehyde proton (-CHO) , typically downfield in the range of δ 9.8-10.1 ppm.

-

A singlet for the three protons of the methyl group (-CH₃) , expected around δ 2.2-2.4 ppm.

-

Two signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons . The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

-

¹³C NMR: The carbon spectrum will show 8 distinct signals. Key expected peaks include the aldehyde carbonyl carbon (~190 ppm), four aromatic carbons (two directly attached to fluorine showing large C-F coupling constants), and the methyl carbon (~15-20 ppm).

-

¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the fluorine substituents will influence the exact position.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F Stretches: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (156.13). The isotopic pattern will be characteristic of a compound containing C, H, F, and O.

-

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton ([M-H]⁺) and the loss of the entire formyl group ([M-CHO]⁺), which would result in a significant peak at m/z 127.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1][2] Its utility stems from the predictable and versatile reactivity of the aldehyde group combined with the advantageous properties imparted by the fluorinated methyl-substituted phenyl ring.

Key Roles:

-

Scaffold for Heterocycle Synthesis: The aldehyde group is a perfect electrophilic handle for condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and ultimately, a wide array of nitrogen-containing heterocyclic rings (e.g., quinolines, pyrimidines), which are prevalent motifs in medicinal chemistry.

-

Introduction of a Fluorinated Moiety: The 2,4-difluoro-5-methylphenyl group, when incorporated into a larger molecule, can significantly improve its drug-like properties.[3] Fluorine substitution is known to:

-

Block Metabolic Oxidation: Fluorine atoms can block sites on the aromatic ring that are susceptible to cytochrome P450 oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein active site) and can modulate the pKa of nearby functional groups, enhancing target binding.

-

Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Caption: Role as a versatile intermediate in drug discovery workflows.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It may cause allergic skin reactions (H317) and serious eye irritation (H319).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. Recommended storage is in a tightly sealed container in a refrigerator at 2-8°C for short-term storage or at -20°C for long-term stability.[8]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6F2O). Retrieved from [Link]

-

BIOFOUNT. (n.d.). 315204-36-5|this compound. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

- 1. This compound|CAS 315204-36-5 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS 315204-36-5: Benzaldehyde,2,4-difluoro-5-methyl- [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. 315204-36-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 8. 315204-36-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. echemi.com [echemi.com]

Navigating the Physicochemical Landscape of 2,4-Difluoro-5-methylbenzaldehyde: A Technical Guide to its Solubility in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-5-methylbenzaldehyde (CAS No. 315204-36-5), a key intermediate in pharmaceutical and specialty chemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an in-depth resource for effectively handling and utilizing this compound in various research and development applications.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that governs its application in organic synthesis, purification, formulation, and drug delivery.[2] For a substituted aromatic aldehyde like this compound, understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the homogeneity of formulations. This guide will delve into the molecular characteristics of this compound to provide a scientifically grounded perspective on its solubility profile.

Molecular Structure and its Influence on Solubility

This compound possesses a unique combination of functional groups and structural features that dictate its interactions with various solvents.

-

Aromatic Ring: The benzene ring forms the core of the molecule, contributing to its nonpolar character and favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.[3]

-

Aldehyde Group (-CHO): The carbonyl group introduces polarity to the molecule, allowing for dipole-dipole interactions. The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.[3][4]

-

Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, creating strong dipole moments within the molecule. This can influence its overall polarity and its ability to interact with polar solvents.

-

Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with good solubility in a range of organic solvents and limited solubility in highly polar, protic solvents like water. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[5]

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical principles can provide valuable initial guidance on solvent selection.

Polarity and Intermolecular Forces

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring and methyl group of this compound suggest favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with the aldehyde group of the solute. The carbonyl oxygen of the solute can also interact with any partial positive charges on the solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the aldehyde oxygen can accept a hydrogen bond, the lack of a hydrogen bond donor on the solute and its overall less polar nature compared to the solvent may limit high solubility.

Thermodynamic Considerations

The process of dissolution can be understood through the lens of thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is governed by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution.

The enthalpy of solution involves the energy required to break the crystal lattice of the solid solute and the energy released upon solvation.[6] For most solids dissolving in a liquid, the entropy of solution is positive as the system becomes more disordered.[6] The solubility is therefore highly dependent on the enthalpy of solution and temperature.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the widely accepted shake-flask technique.[8][9]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Experimental Workflow

Caption: Experimental workflow for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Analytical Measurement:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV).

-

Analyze the diluted sample from the saturated solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative and predictive summary of the solubility of this compound in various organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to High | Favorable van der Waals interactions between the aromatic ring and methyl group of the solute and the nonpolar solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | High | Strong dipole-dipole interactions between the polar aldehyde group and the solvent. The carbonyl oxygen can act as a hydrogen bond acceptor with any partial positive charges on the solvent. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The solute can accept hydrogen bonds from the solvent, but its overall less polar character compared to the solvent may limit very high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the aldehyde group and nonpolar character to interact with the aromatic ring. |

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

Hazard Identification

-

This compound: May cause skin, eye, and respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.[10]

-

Organic Solvents: Many organic solvents are flammable, volatile, and may have associated health hazards. Refer to the specific SDS for each solvent used.

Recommended Precautions

-

Engineering Controls: Handle this compound and all organic solvents in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep containers tightly closed when not in use.[11][12]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Caption: Key safety considerations for handling.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers are well-equipped to select appropriate solvent systems and quantify the solubility of this important chemical intermediate. Adherence to the outlined safety protocols is essential for ensuring a safe and effective laboratory environment. The principles and methodologies described herein are broadly applicable to the study of other solid organic compounds, reinforcing the foundational importance of solubility science in chemical research and development.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. education.com [education.com]

- 6. Video: Solubility - Concept [jove.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. chemstock.ae [chemstock.ae]

- 12. gustavus.edu [gustavus.edu]

Synthesis of 2,4-Difluoro-5-methylbenzaldehyde: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 2,4-Difluoro-5-methylbenzaldehyde, a key fluorinated aromatic building block in the development of pharmaceuticals and specialty materials.[1] The presence of fluorine atoms and an aldehyde functional group imparts unique electronic properties, enhancing metabolic stability and binding selectivity in drug candidates.[1][2] This document details established synthetic methodologies, including the Vilsmeier-Haack reaction and oxidation of 2,4-difluorotoluene, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of considerable interest in organic synthesis. Its molecular structure, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, creates a unique electronic environment that influences its reactivity and the properties of its derivatives. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations and oxidations, making it a valuable precursor for constructing complex molecular architectures.[2]

The strategic incorporation of fluorine atoms is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity.[3] Consequently, this compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

Primary Synthetic Pathways

Several synthetic strategies can be employed to prepare this compound. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two of the most practical and widely applicable methods: the Vilsmeier-Haack formylation of 1,3-difluoro-4-methylbenzene (2,4-difluorotoluene) and the direct oxidation of 2,4-difluorotoluene.

Vilsmeier-Haack Formylation of 2,4-Difluorotoluene

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[7][8]

2.1.1. Mechanistic Rationale

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,4-difluorotoluene attacks the carbon of the Vilsmeier reagent. The fluorine and methyl substituents on the aromatic ring direct the incoming electrophile. The formyl group is introduced at the position that is most activated and sterically accessible.

-

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]

2.1.2. Experimental Protocol

Materials:

-

2,4-Difluorotoluene

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Cool the reaction mixture again to 0-5 °C and add 2,4-difluorotoluene dropwise.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

2.1.3. Key Considerations and Optimization

-

Reagent Stoichiometry: The molar ratio of DMF, POCl₃, and the aromatic substrate is crucial for optimal yield. An excess of the Vilsmeier reagent is typically used.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Time and Temperature: The duration and temperature of the heating step depend on the reactivity of the substrate. For activated substrates like 2,4-difluorotoluene, milder conditions are generally sufficient.[4]

Oxidation of 2,4-Difluorotoluene

A more direct approach to this compound is the selective oxidation of the methyl group of 2,4-difluorotoluene. This method avoids the use of halogenating agents like POCl₃.

2.2.1. Mechanistic Principles

The oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents. A patented method describes the use of hydrogen peroxide as the oxidant in the presence of a metal ion complex catalyst.[9] The reaction proceeds via a free-radical mechanism where the catalyst facilitates the generation of reactive oxygen species from hydrogen peroxide, which then abstract a hydrogen atom from the methyl group, initiating the oxidation cascade.

2.2.2. Exemplary Protocol (Based on Patent Literature)

Materials:

-

2,4-Difluorotoluene

-

Hydrogen peroxide (H₂O₂)

-

Cobalt acetate

-

Sodium molybdate

-

Sodium bromide

-

Acetic acid

Procedure:

-

A continuous flow reactor is often employed for this type of oxidation for better control of reaction parameters and improved safety.[9]

-

A solution of 2,4-difluorotoluene, cobalt acetate, and sodium molybdate in acetic acid is prepared.[9]

-

A separate solution of sodium bromide in aqueous hydrogen peroxide is prepared.[9]

-

The two solutions are pumped at controlled flow rates into a heated microchannel or tube reactor.[9]

-

The reaction temperature is maintained at a specific level (e.g., 75-125 °C) with a defined residence time.[9]

-

The exiting reaction mixture is cooled, and the product is isolated and purified, typically through extraction and distillation.[9]

2.2.3. Advantages and Challenges

-

Atom Economy: This method can offer better atom economy compared to the Vilsmeier-Haack reaction.

-

Safety: The use of a continuous flow reactor can mitigate the hazards associated with exothermic oxidation reactions.[9]

-

Selectivity: Over-oxidation to the corresponding carboxylic acid can be a significant side reaction. Careful control of reaction conditions is necessary to maximize the yield of the aldehyde.

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction and direct oxidation are prominent methods, other formylation techniques can also be considered.

-

Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10] It is a powerful formylation technique for a range of aromatic compounds.

-

Organolithium Intermediates: A common strategy in organic synthesis involves the lithiation of an aromatic ring followed by quenching with a formylating agent like DMF.[11][12] This approach offers high regioselectivity, directed by the initial lithiation step. For 2,4-difluorotoluene, lithiation would likely occur at the position ortho to one of the fluorine atoms. Subsequent reaction with DMF would yield the corresponding aldehyde.

Data Summary

| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Challenges |

| Vilsmeier-Haack | 2,4-Difluorotoluene | DMF, POCl₃ | Good to Excellent | Well-established, reliable | Use of corrosive POCl₃, workup |

| Direct Oxidation | 2,4-Difluorotoluene | H₂O₂, Metal Catalyst | Moderate | Direct, potentially better atom economy | Over-oxidation, requires careful control |

| Rieche Formylation | 2,4-Difluorotoluene | Dichloromethyl methyl ether, Lewis Acid | Good | Versatile | Use of hazardous reagents |

| Organolithium Route | Halogenated 2,4-Difluorotoluene | n-BuLi, DMF | Good to Excellent | High regioselectivity | Requires anhydrous conditions, cryogenic temperatures |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The Vilsmeier-Haack reaction represents a robust and widely used method, offering good yields and reliability. Direct oxidation of 2,4-difluorotoluene presents a more atom-economical alternative, particularly amenable to continuous flow processes which enhance safety and control. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing campaign, including scale, cost of raw materials, and available equipment. Further process development and optimization of these routes can lead to more efficient and sustainable production of this valuable fluorinated intermediate.

References

- J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 4, 2026.

- Chemistry Steps. Vilsmeier-Haack Reaction. Accessed January 4, 2026.

- Chemical & Pharmaceutical Bulletin. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. April 2019.

- Wikipedia. Vilsmeier–Haack reaction. Accessed January 4, 2026.

- MySkinRecipes. This compound. Accessed January 4, 2026.

- Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. Accessed January 4, 2026.

- Google Patents. The synthetic method of 2, 4 difluoro benzene methanamines. Accessed January 4, 2026.

- Google Patents. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. Accessed January 4, 2026.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 4, 2026.

- Google Patents.

- Matrix Scientific. This compound. Accessed January 4, 2026.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 4, 2026.

- PubChemLite. This compound (C8H6F2O). Accessed January 4, 2026.

- Benchchem. This compound|CAS 315204-36-5. Accessed January 4, 2026.

- Master Organic Chemistry.

- Sigma-Aldrich. Organolithium Reagents. Accessed January 4, 2026.

Sources

- 1. This compound|CAS 315204-36-5 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 有機リチウム試薬 [sigmaaldrich.com]

A Senior Application Scientist's Guide to 2,4-Difluoro-5-methylbenzaldehyde: From Procurement to Application

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, 2,4-Difluoro-5-methylbenzaldehyde emerges as a particularly valuable intermediate. This guide provides an in-depth technical overview of its commercial availability, handling, and application, designed to empower researchers in leveraging its unique chemical properties.

Core Physicochemical & Structural Characteristics

This compound, identified by CAS Number 315204-36-5, is a substituted aromatic aldehyde.[1][2] Its structure is characterized by a benzene ring functionalized with two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a reactive aldehyde moiety. This specific arrangement of functional groups creates a unique electronic environment that dictates its reactivity and makes it a strategic precursor for more complex molecular architectures.[3][4]

| Property | Value |

| CAS Number | 315204-36-5 |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol [3] |

| IUPAC Name | This compound[5] |

| InChI Key | LYSSOMVTHYLRAM-UHFFFAOYSA-N[5][6] |

| Canonical SMILES | CC1=CC(=C(C=C1F)F)C=O[7] |

| Physical Form | Liquid[5] |

| Predicted Density | 1.241±0.06 g/cm³[6] |

| Purity (Typical) | ≥97%[5] |

Commercial Availability & Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's reliability and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

| Supplier | Purity/Grades | Notes |

| Sigma-Aldrich | ≥97% | A well-established supplier for research-grade chemicals, offering detailed safety and handling information.[5] |

| JHECHEM CO LTD | Varies | A China-based manufactory and supplier with several years of experience providing this compound.[6] |

| Matrix Scientific | Not specified | A supplier specializing in fine chemicals for research and development.[2] |

| P&S Chemicals | Not specified | Offers the compound and provides quotations upon request.[1] |

| Benchchem | Not specified | Positions the compound as a key building block for pharmaceutical research.[3] |

Safety, Handling, and Storage Protocols

As with any reactive chemical intermediate, proper handling and storage of this compound are paramount for ensuring laboratory safety. The following protocols are synthesized from publicly available Safety Data Sheets (SDS).[8][9][10]

3.1 Hazard Identification & GHS Classification

-

Hazard Statements:

3.2 Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[6][10]

3.3 Storage Conditions

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Incompatible Materials: Keep away from foodstuff containers and incompatible materials. While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents and strong bases.

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5]

Role in Drug Discovery & Advanced Synthesis

The true value of this compound lies in its utility as a versatile building block. The aldehyde group serves as a highly reactive handle for a multitude of chemical transformations, while the difluoro-methyl-substituted phenyl ring imparts specific properties to the final molecule.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is a key intermediate in the synthesis of more complex molecules, including APIs.[3] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.

-

Scaffold for Heterocyclic Chemistry: The aldehyde functionality is a prime site for condensation reactions, particularly with amines and hydrazines, to form Schiff bases and hydrazones. These reactions are foundational for constructing a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[11]

Logical Workflow: From Building Block to API

The following diagram illustrates the conceptual pathway from a fundamental building block like this compound to a potential drug candidate.

Caption: Conceptual flow from a starting intermediate to a final API.

Experimental Protocol: Synthesis of a Schiff Base Derivative

To illustrate the practical utility of this compound, this section provides a representative, self-validating protocol for the synthesis of an N-benzylidene aniline derivative. This reaction is a cornerstone of synthetic chemistry and showcases the reactivity of the aldehyde group.

Objective: To synthesize (E)-N-(2,4-difluoro-5-methylbenzylidene)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Hexane/Ethyl Acetate solvent system for TLC

Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.56 g, 10 mmol) in 20 mL of absolute ethanol.

-

Causality: Ethanol is chosen as a solvent due to its ability to dissolve both the aldehyde and the amine, creating a homogeneous reaction mixture.

-

-

Addition of Amine: To the stirred solution, add aniline (e.g., 0.93 g, 10 mmol) dropwise at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

-

Causality: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step, accelerating the formation of the imine (Schiff base).

-

-

Reaction & Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible. This typically takes 2-4 hours.

-

Self-Validation: TLC provides a direct visual confirmation of the consumption of starting materials and the formation of a new, typically less polar, product spot.

-

-

Work-up & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Schiff base synthesis protocol.

Caption: Step-by-step workflow for Schiff base synthesis.

References

-

P&S Chemicals. This compound. [Link]

-

Acros Organics. Safety Data Sheet. [Link]

-

2a biotech. 3,4-DIFLUORO-5-METHYLBENZALDEHYDE. [Link]

-

AbacipharmTech. 2,4-Difluoro-3-methylbenzaldehyde. [Link]

-

PubChemLite. This compound (C8H6F2O). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 315204-36-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound|CAS 315204-36-5 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 315204-36-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

reactivity of the aldehyde group in 2,4-Difluoro-5-methylbenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Difluoro-5-methylbenzaldehyde

Abstract

This compound is a crucial fluorinated aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a unique combination of electronic and steric factors conferred by the two fluorine atoms and a methyl group on the phenyl ring, which significantly modulates the reactivity of the aldehyde functional group. This guide provides a comprehensive analysis of the aldehyde group's reactivity in this molecule. We will delve into the underlying electronic and steric effects that govern its behavior and explore its performance in key organic transformations, including nucleophilic additions, condensation reactions, and redox processes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct chemical properties of this versatile intermediate.

The Electronic and Steric Landscape: A Foundation for Reactivity

The reactivity of the aldehyde in this compound is not merely that of a standard benzaldehyde. It is a finely tuned system where the substituents dictate the electrophilicity of the carbonyl carbon and the accessibility of the reaction center.

Electronic Effects: The Dominance of Fluorine

The primary drivers of the aldehyde's reactivity are the potent electronic effects of the fluorine substituents.

-

Inductive Effect (-I): Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[3] In this compound, the two fluorine atoms at the ortho and para positions synergistically pull electron density from the aromatic ring. This withdrawal is transmitted to the aldehyde group, significantly increasing the partial positive charge (δ+) on the carbonyl carbon.[4] This heightened electrophilicity makes the aldehyde group exceptionally susceptible to attack by nucleophiles.[4][5][6]

-

Mesomeric (Resonance) Effect (-M): While fluorine possesses lone pairs and can theoretically donate electron density via a +M effect, its strong electronegativity makes this contribution minimal compared to its inductive withdrawal.

-

Counteracting Influence of the Methyl Group: The methyl group at the meta-position (relative to the aldehyde) is a weak electron-donating group (+I effect), which slightly counteracts the electron-withdrawing nature of the fluorine atoms. However, the combined -I effect of the two fluorines overwhelmingly dominates, resulting in a highly activated aldehyde.

Steric Considerations: The Ortho-Fluorine

The fluorine atom at the ortho-position (C2) introduces a degree of steric hindrance around the aldehyde group.[7][8] While fluorine has a relatively small van der Waals radius compared to other halogens, its presence can impede the approach of very bulky nucleophiles.[9][10] This "ortho effect" is a critical consideration in reaction design, potentially influencing the rate and stereochemical outcome of nucleophilic additions.[8] However, for many common nucleophiles, the electronic activation far outweighs the moderate steric hindrance.

| Factor | Substituent | Position | Effect on Aldehyde Carbonyl Carbon | Overall Impact on Reactivity |

| Electronic (Inductive) | Fluorine | 2 (ortho) | Strong electron withdrawal (-I), increases electrophilicity. | Activation |

| Electronic (Inductive) | Fluorine | 4 (para) | Strong electron withdrawal (-I), increases electrophilicity. | Activation |

| Electronic (Inductive) | Methyl | 5 (meta) | Weak electron donation (+I), slightly decreases electrophilicity. | Minor Deactivation |

| Steric | Fluorine | 2 (ortho) | Moderate steric hindrance, may hinder bulky nucleophiles. | Potential Rate Reduction |

Key Transformations of the Aldehyde Group

The electronically activated nature of the aldehyde in this compound makes it a versatile handle for a variety of synthetic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[5][6][11] The strong electron-withdrawing fluorine atoms in this compound accelerate this process by stabilizing the developing negative charge on the oxygen atom in the transition state.[4][12]

Caption: General mechanism of nucleophilic addition.

Knoevenagel Condensation: C-C Double Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[13][14] The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation, often leading to high yields under mild conditions.[15]

Sources

- 1. This compound|CAS 315204-36-5 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Whitepaper: The Dual Role of Fluorine in Modulating the Reactivity of 2,4-Difluoro-5-methylbenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-5-methylbenzaldehyde is a highly functionalized aromatic building block of increasing importance in the fields of medicinal chemistry and materials science.[1] Its synthetic utility stems from a finely tuned reactivity profile governed by the strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold. This guide provides an in-depth analysis of how these substituents, particularly the fluorine atoms, dictate the chemical behavior of both the aldehyde functional group and the aromatic ring. We will explore the underlying electronic principles, detail key reaction classes with mechanistic insights, provide actionable experimental protocols, and illustrate the strategic application of this versatile intermediate.

The Electronic and Steric Landscape of this compound

The reactivity of an aromatic aldehyde is not merely a function of its carbonyl group but is profoundly influenced by the substituents on the ring. In this compound, the interplay between the powerful electron-withdrawing fluorine atoms and the electron-donating methyl group creates a unique electronic environment.

The Dichotomous Nature of Fluorine Substituents

Fluorine, the most electronegative element, exerts a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring through the sigma bond framework.[2] This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.

Simultaneously, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic pi-system, a phenomenon known as the mesomeric or resonance effect (+M) . While fluorine is a weak +M donor compared to other halogens, this effect cannot be disregarded as it pushes electron density back into the ring, primarily at the ortho and para positions.

The net electronic influence of fluorine on an aromatic ring is a balance of these opposing effects. For fluorine, the -I effect strongly dominates the +M effect, resulting in an overall deactivation of the ring towards electrophilic attack but a powerful activation towards nucleophilic attack.[3]

Positional Effects and Their Cumulative Impact

In this compound, the specific locations of the substituents are critical:

-

C2-Fluorine (ortho to -CHO): This fluorine exerts a very strong -I effect on the aldehyde group due to its proximity, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon.

-

C4-Fluorine (para to -CHO): This fluorine also enhances the aldehyde's electrophilicity through its potent -I effect. Its +M effect, which would normally donate electron density to the C1 position (ipso- to the aldehyde), is largely overridden by the combined inductive pull of two fluorine atoms and the inherent electron-withdrawing nature of the aldehyde itself.

-

C5-Methyl Group (meta to -CHO): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Its position meta to the aldehyde and ortho to the C4-fluorine provides a subtle counter-balance to the overwhelming electron withdrawal, slightly modulating the overall electron density of the ring.

The cumulative result is a significantly electron-deficient aromatic system and a highly electrophilic aldehyde carbon, predisposing the molecule to specific and predictable reaction pathways.

Diagram: Electronic Effects in this compound

Caption: Dominant inductive (-I) and mesomeric (-M) effects influencing reactivity.

Reactivity of the Aldehyde Functional Group: Enhanced Electrophilicity

The intense electron withdrawal by the two fluorine atoms makes the carbonyl carbon of this compound significantly more electrophilic than that of benzaldehyde itself. This heightened reactivity facilitates nucleophilic addition reactions, which are often faster and occur under milder conditions.[4][5]

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly effective with this substrate.[6] The enhanced electrophilicity of the aldehyde promotes the initial nucleophilic attack by the enolate of the active methylene compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 156.1 mg).

-

Reagents: Add malononitrile (1.0 mmol, 66 mg) and ethanol (10 mL).

-

Catalyst: Add a catalytic amount of piperidine (approx. 0.1 mmol, 10 µL). Rationale: Piperidine acts as a base to deprotonate malononitrile, forming the nucleophilic enolate, and can also form a more reactive iminium ion with the aldehyde.[6]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Purification: The product is often pure enough for subsequent steps. If necessary, recrystallization from ethanol/water can be performed.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[7][8] The reaction proceeds readily due to the high electrophilicity of the carbonyl carbon, which facilitates the initial [2+2] cycloaddition with the phosphorus ylide.[9][10]

Protocol 2: Wittig Olefination with Methyltriphenylphosphonium Bromide

-

Ylide Preparation: In a flame-dried, two-necked 100 mL flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol, 393 mg) in anhydrous tetrahydrofuran (THF) (20 mL). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 0.69 mL) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes. Rationale: n-BuLi is a strong base required to deprotonate the phosphonium salt to form the reactive ylide.[11]

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.0 mmol, 156.1 mg) in anhydrous THF (10 mL). Add this solution dropwise to the cold ylide solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the aldehyde.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the desired alkene and triphenylphosphine oxide byproduct.

Diagram: Wittig Reaction Workflow

Caption: A typical experimental workflow for the Wittig olefination.

Reactivity of the Aromatic Ring

The electronic nature of the substituents dramatically influences the reactivity of the benzene ring, enabling two key, yet opposing, reaction types: Nucleophilic and Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (two -F atoms and one -CHO group) makes the aromatic ring of this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[12][13] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][13]

A key insight into SNAr reactivity is the role of fluorine. While F⁻ is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr.[14] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's intense electronegativity maximally stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of this first step and accelerating the overall reaction.[2][15]

The C4-fluorine is the most likely site for substitution due to:

-

Activation: It is para to the strongly activating aldehyde group.

-

Leaving Group Ability: Fluorine is the preferred leaving group in SNAr reactions.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of Electrophilic Aromatic Substitution (EAS) requires an analysis of the directing effects of all substituents. The ring is strongly deactivated overall by the aldehyde and fluorine atoms. However, substitution is still possible under forcing conditions, and the regiochemical outcome is dictated by the directing power of the groups.

Table 1: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -CHO | C1 | Strongly Deactivating | meta-directing |

| -F | C2 | Deactivating | ortho-, para-directing |

| -F | C4 | Deactivating | ortho-, para-directing |

| -CH₃ | C5 | Weakly Activating | ortho-, para-directing |

Analysis of Regioselectivity:

-

The aldehyde group directs incoming electrophiles to the C3 and C5 positions. The C5 position is already occupied.

-

The C2-fluorine directs to C3 and C1 (occupied).

-

The C4-fluorine directs to C3 and C5 (occupied).

-

The C5-methyl group directs to C6 and C2 (occupied).

All directing effects converge on the C3 and C6 positions as the most likely sites for electrophilic attack. The C6 position is ortho to the activating methyl group and para to the C2-fluorine, but it is also ortho to the very bulky and deactivating aldehyde group, suggesting significant steric hindrance. The C3 position is meta to the aldehyde, ortho to both fluorine atoms, and meta to the methyl group. Given the strong deactivation, predicting a single major product is challenging without experimental data, but the C3 and C6 positions are the primary candidates for substitution.

Conclusion

The two fluorine atoms in this compound are the principal architects of its reactivity. Their dominant electron-withdrawing inductive effects create a highly electrophilic aldehyde carbon, prime for nucleophilic addition reactions like Knoevenagel condensations and Wittig olefinations. Simultaneously, they activate the aromatic ring for nucleophilic aromatic substitution, particularly at the C4 position, where fluorine serves as an excellent leaving group. This dual reactivity makes this compound a valuable and versatile synthon, enabling the construction of complex, fluorinated molecules that are central to modern drug discovery and materials science.[16][17] Understanding these fundamental roles allows researchers to strategically employ this building block to achieve desired synthetic outcomes with precision and efficiency.

References

- MySkinRecipes. (n.d.). This compound.

- BHU Digital Library. (1979). Effect of substitution on the electronic spectra of benzaldehyde.

- BenchChem. (n.d.). Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis.

- BenchChem. (n.d.). This compound | CAS 315204-36-5.

- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F.

- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.

-

PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

- Indian Journal of Chemistry. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.

- Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.

- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions.

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

-

Jonathan Aminov. (2020, January 20). Electrophilic Aromatic Substitution 5: Practice [Video]. YouTube. Retrieved from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Organic Chemistry Explained. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6F2O). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Retrieved from [Link]

-

Organic Chemistry Explained. (2024, March 1). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024 [Video]. YouTube. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

-

PubChem. (n.d.). Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources